molecular formula C19H22ClNO2S B2690443 1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide CAS No. 2034404-57-2

1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide

Cat. No.: B2690443
CAS No.: 2034404-57-2
M. Wt: 363.9
InChI Key: FTMWSNWVCRSXCO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a thiophen-3-yl propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the amide bond. The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The thiophen-3-yl propyl group can be attached through a nucleophilic substitution reaction, using a thiophen-3-yl propyl halide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the thiophen-3-yl propyl moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to form an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amide bonds and aromatic groups.

    Medicine: As a potential therapeutic agent, due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group suggests that the compound may interact with aromatic binding sites, while the thiophen-3-yl propyl group may enhance its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopentanecarboxamide: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.

    1-(4-bromophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide: Similar structure but with a bromophenyl group instead of chlorophenyl.

    1-(4-chlorophenyl)-N-(3-hydroxy-3-(furan-3-yl)propyl)cyclopentanecarboxamide: Similar structure but with a furan-3-yl group instead of thiophen-3-yl.

Uniqueness

1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both a 4-chlorophenyl group and a thiophen-3-yl propyl group may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for scientific research.

Biological Activity

1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide, identified by its CAS number 2034404-57-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H22ClNO2S
  • Molecular Weight : 363.9 g/mol

Research indicates that this compound may interact with various biological pathways, particularly those related to neurotransmitter modulation and receptor activity. The presence of the chlorophenyl and thiophene groups suggests potential interactions with serotonin and dopamine receptors, which are crucial in mood regulation and pain perception.

Biological Activity Overview

  • Antinociceptive Effects : Studies have shown that compounds with similar structures exhibit significant antinociceptive properties. For instance, derivatives of thiophene have been linked to pain relief through modulation of opioid receptors .
  • Neuroprotective Properties : The hydroxy group in the compound may contribute to neuroprotective effects by scavenging free radicals and reducing oxidative stress, which is critical in neurodegenerative diseases .
  • Anti-inflammatory Activity : Compounds containing thiophene rings are often studied for their anti-inflammatory properties. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies

A review of literature reveals several case studies that highlight the biological activity of similar compounds:

  • Study on Antinociceptive Activity : A study conducted on a related thiophene derivative demonstrated significant pain relief in animal models, suggesting that the structural features shared with our compound could confer similar effects .
  • Neuroprotection in Models of Alzheimer's Disease : Research involving thiophene-based compounds showed promise in protecting neuronal cells from amyloid-beta-induced toxicity, indicating a potential application for neurodegenerative disorders .

Comparative Analysis

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameAntinociceptive ActivityNeuroprotective EffectsAnti-inflammatory Effects
Compound AYesModerateYes
Compound BYesHighModerate
This compoundPotentiallyPotentiallyPotentially

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c20-16-5-3-15(4-6-16)19(9-1-2-10-19)18(23)21-11-7-17(22)14-8-12-24-13-14/h3-6,8,12-13,17,22H,1-2,7,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMWSNWVCRSXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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